molecular formula C11H17Cl2NOS B1215704 Kathon 930 CAS No. 64359-81-5

Kathon 930

Cat. No.: B1215704
CAS No.: 64359-81-5
M. Wt: 282.2 g/mol
InChI Key: PORQOHRXAJJKGK-UHFFFAOYSA-N
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Description

Kathon 930, also known as 4,5-dichloro-2-octyl-4-isothiazolin-3-one (DCOIT; CAS 64359-81-5), is a broad-spectrum isothiazolinone-based biocide widely used in antifouling coatings, paints, and industrial preservation systems . Its molecular formula is C₁₁H₁₇Cl₂NOS, with a molecular weight of 282.23 g/mol. Structurally, it features a dichlorinated isothiazole ring and an octyl side chain, contributing to its hydrophobic properties and stability in harsh environments .

This compound exhibits potent antimicrobial activity against fungi, bacteria, and algae at low concentrations (effective in the ppm range) and remains stable under ambient temperatures for over a year . Its efficacy spans a wide pH range (3–9), making it suitable for diverse industrial applications, including marine coatings and construction materials . However, its high stability also raises environmental concerns, as it persists longer than degradable alternatives like essential oils .

Biological Activity

Kathon 930, also known as dichlorooctylisothiazolinone (DCOIT), is a biocide widely used in various applications, particularly in antifouling coatings and as a preservative in cosmetic products. This article explores its biological activity, focusing on its toxicity, ecological impact, and potential health effects based on diverse research findings.

  • Chemical Name : 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
  • CAS Number : 64359-81-5
  • Molecular Formula : C11H17Cl2NOS
  • Structure : DCOIT belongs to the isothiazolinone family, characterized by a thiazole ring and two chlorine atoms.

Antifouling Properties

This compound is primarily recognized for its antifouling properties. Studies have demonstrated its effectiveness against various marine organisms, including algae and barnacles. The following table summarizes key findings related to its antifouling activity:

OrganismLD50 (ppm)Reference
Marine algae (Enteromorpha)2.0
Marine diatom (Amphora)3.4
Barnacle larvae (Balanus)0.34

These values indicate that DCOIT exhibits high toxicity at low concentrations, making it an effective agent for controlling marine fouling.

Ecotoxicological Effects

Research has highlighted the ecotoxicological implications of DCOIT on aquatic organisms. A study utilizing behavioral assays on coral larvae revealed significant impacts:

  • Coral larvae exposed to DCOIT-coated surfaces exhibited reduced swimming activity and velocity, remaining almost stationary compared to control groups .
  • Such behavioral changes can affect fitness and survival rates in natural populations, indicating that even sub-lethal exposures can have profound ecological consequences .

Allergic Reactions and Human Health

This compound is known to cause allergic contact dermatitis in humans. Notable case studies include:

  • Occupational Exposure : Workers in industries using this compound reported allergic reactions leading to dermatitis .
  • Cosmetic Use : The introduction of Kathon CG in cosmetic formulations has been linked to increased cases of contact sensitization among consumers .

The mechanism of sensitization appears to involve the compound's ability to act as a hapten, binding to skin proteins and eliciting immune responses.

Case Studies

Several case studies illustrate the biological activity and health implications of this compound:

  • Study on Dermatitis : A cohort of workers exposed to this compound during manufacturing processes developed dermatitis symptoms, confirming its allergenic potential .
  • Environmental Impact Assessment : Field tests indicated that DCOIT enhances the efficacy of copper-based antifouling paints but raises concerns regarding its environmental persistence and toxicity to non-target organisms .

Chemical Reactions Analysis

Decomposition Pathways

Kathon 930 decomposes under extreme temperatures (>200°C) or incompatible conditions, yielding hazardous byproducts:

  • Thermal Degradation : Produces carbon oxides (CO, CO₂), hydrogen chloride (HCl), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) .

  • Hydrolytic Stability : Stable in neutral water but hydrolyzes in strongly acidic/basic media, releasing chlorine ions .

Table 2: Decomposition Products and Conditions

ConditionProductsHazard Class (GHS)
High TemperatureCO, CO₂, HCl, NOₓ, SOₓAcute Toxicity (H330)
Strong OxidizersReactive intermediates (unstable)Corrosive (H314)

Antifungal Mechanism

This compound inhibits fungal growth by disrupting cellular metabolism:

  • Thiol Reactivity : The isothiazolone ring reacts with thiol (-SH) groups in microbial enzymes, irreversibly inactivating them .

  • Chlorine Release : Electropositive chlorine atoms enhance electrophilic attack on microbial cell membranes .

Incompatibilities

  • Strong Oxidizers : Reacts violently with peroxides, chlorates, or nitrates, generating toxic gases .

  • Metals : Corrodes copper and aluminum alloys in prolonged contact .

Environmental Reactivity

  • Aquatic Toxicity : Releases chlorinated byproducts toxic to aquatic organisms (LC₅₀ <1 mg/L for fish) .

  • Photodegradation : UV exposure accelerates breakdown into less persistent but still bioactive metabolites .

Table 3: Environmental Fate Data

ParameterValueSource
Log Kow0.401 (CMI analog)
Aquatic Half-life7–14 days (pH 7, 25°C)
BioaccumulationLow (BCF <100)

Catalytic and Stabilizing Interactions

In wood preservatives and coatings, this compound’s stability is enhanced by:

  • Nanoparticle Encapsulation : Silica or polymer matrices slow release, reducing oxidative degradation.

  • Synergists : Combined with quaternary ammonium compounds to broaden antimicrobial spectrum .

This compound’s reactivity is central to its biocidal efficacy but necessitates careful handling due to its decomposition hazards and environmental persistence. Ongoing research focuses on stabilizing its active form while mitigating ecological risks .

Q & A

Basic Research Questions

Q. What experimental design principles should guide studies on Kathon 930’s antimicrobial efficacy?

  • Methodological Answer: Use randomized controlled trials (RCTs) with dose-response curves to evaluate efficacy. Include negative controls (e.g., solvent-only) and positive controls (e.g., established biocides). Employ ANOVA or non-parametric tests to compare microbial growth inhibition across concentrations. Replicate experiments ≥3 times to ensure statistical power .

Q. How can researchers validate the purity of this compound in laboratory settings?

  • Methodological Answer: Combine chromatographic (e.g., HPLC with UV detection) and spectroscopic techniques (e.g., NMR). Compare retention times and spectral data against certified reference standards. Document purity thresholds (e.g., ≥95%) and validate via spike-recovery experiments .

Q. What are the best practices for assessing this compound’s stability in aqueous solutions?

  • Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use LC-MS to quantify degradation products over time. Apply Arrhenius kinetics to predict shelf-life under standard conditions .

Q. How should researchers design ecotoxicological studies for this compound?

  • Methodological Answer: Follow OECD guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna, algae). Measure endpoints like LC50/EC50 and NOEC (No Observed Effect Concentration). Include sediment-water partitioning studies to assess environmental fate .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

  • Methodological Answer: Perform systematic reviews with meta-analysis to identify confounding variables (e.g., microbial strain variability, exposure duration). Validate hypotheses via proteomic or transcriptomic profiling to map metabolic disruptions .

Q. What strategies are effective for integrating multi-omics data in this compound toxicity studies?

  • Methodological Answer: Use pathway analysis tools (e.g., KEGG, GO enrichment) to correlate genomic, proteomic, and metabolomic datasets. Apply machine learning models (e.g., random forests) to identify biomarkers of toxicity. Validate through targeted knock-out/knock-in experiments .

Q. How can researchers address discrepancies in this compound’s biodegradation rates across studies?

  • Methodological Answer: Standardize test conditions (e.g., ISO 10634 for water solubility). Use isotopically labeled this compound (e.g., ¹⁴C) to track mineralization rates. Compare microbial consortia diversity via 16S rRNA sequencing to identify biodegradation drivers .

Q. What frameworks support the development of predictive models for this compound’s environmental persistence?

  • Methodological Answer: Apply fugacity models to predict compartmental distribution (air, water, soil). Calibrate with field data using Bayesian inference. Incorporate climate variables (e.g., temperature, rainfall) to assess regional variability .

Q. How should researchers design cross-disciplinary studies to evaluate this compound’s synergies with other biocides?

  • Methodological Answer: Use checkerboard assays or factorial designs to test combinatorial effects. Calculate fractional inhibitory concentration (FIC) indices. Validate synergies via time-kill kinetics and confocal imaging of biofilms .

Q. What ethical and reproducibility standards are critical for collaborative this compound research?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (ELNs) with version control. Disclose conflicts of interest and obtain IRB approval for studies involving human-derived samples .

Comparison with Similar Compounds

Chemical Composition and Key Properties

The table below compares Kathon 930 with other isothiazolinone-based biocides and functionally similar compounds:

Compound Active Ingredient(s) Concentration Efficacy (ppm) Stability (Ambient) pH Range NOEL (Inhalation, mg/m³) Primary Applications
This compound 4,5-dichloro-2-octyl-4-isothiazolin-3-one >99% purity 1.88–5.0 >1 year 3–9 0.02 Antifouling coatings, paints
Kathon 886 MW 2-methyl-4-isothiazolin-3-one (CMIT, 2.6–4.6%); 2-n-octyl-4-isothiazolin-3-one (OIT, 12.1%) 14.7–16.7% 5–10 Moderate 6–8.5 0.34 Metalworking fluids, cooling towers
Kathon 893 2-n-octyl-4-isothiazolin-3-one (OIT) 45% 10–20 High 6–9 0.64 Hydraulic fluids, adhesives
Essential Oils Terpenes (e.g., thymol, eugenol) Variable 10–50 <1 month 5–8 N/A Eco-friendly pest control

Key Findings:

Efficacy :

  • This compound demonstrates superior potency at lower concentrations (1.88 ppm) compared to Kathon 886 MW (5–10 ppm) and Kathon 893 (10–20 ppm) .
  • Essential oils require higher doses (10–50 ppm) and degrade rapidly, limiting their industrial utility .

Stability :

  • This compound and Kathon 893 exhibit long-term stability (>1 year), whereas CMIT in Kathon 886 MW degrades faster under UV exposure .
  • Essential oils lose efficacy within weeks due to oxidation and volatilization .

Toxicity: this compound has the lowest No Observed Effect Level (NOEL) in inhalation studies (0.02 mg/m³), indicating higher acute toxicity compared to Kathon 886 MW (0.34 mg/m³) and Kathon 893 (0.64 mg/m³) . CMIT in Kathon 886 MW is more reactive and irritant than OIT-based formulations .

Applications: this compound is preferred in marine antifouling coatings due to its hydrophobicity and durability . Kathon 893’s high OIT content makes it suitable for non-aqueous systems like hydraulic fluids .

Structural and Functional Differences

  • This compound vs. Kathon 886 MW: this compound’s dichlorinated structure enhances biocidal activity and UV stability compared to the methyl-isothiazolinone (CMIT) in Kathon 886 MW . CMIT in Kathon 886 MW is more water-soluble but less persistent in organic matrices .
  • This compound vs. Kathon 893 :

    • Both contain OIT, but this compound’s chlorine substituents broaden its antimicrobial spectrum and resistance to hydrolysis .
  • This compound vs. Essential Oils: Synthetic isothiazolinones like this compound offer predictable performance, while essential oils vary in composition and efficacy .

Preparation Methods

Industrial Synthesis via Chlorination of Thioamide Precursors

The primary industrial method for synthesizing Kathon 930 involves the chlorination of thioamide precursors. A patented process outlines the coproduction of DCOIT and 2-n-octyl-4-isothiazolin-3-one (OIT), leveraging controlled chlorination conditions .

Reaction Overview

The synthesis begins with N,N'-di-n-octyldithiodipropionamide or N-n-octylmercaptopropionamide as the starting material. These precursors undergo chlorination with gaseous chlorine (Cl₂) in a solvent medium, yielding DCOIT through cyclization and dichlorination . The reaction is exothermic, necessitating precise temperature control to prevent side reactions.

Key Parameters:

ParameterDetails
Starting MaterialN,N'-di-n-octyldithiodipropionamide or N-n-octylmercaptopropionamide
ReagentChlorine gas (Cl₂)
SolventUnspecified organic solvent (likely chlorinated hydrocarbons)
Temperature ControlMaintained to manage exothermicity
Reaction TimeUntil complete conversion, monitored via chromatography

Detailed Procedure

  • Charging the Reactor : The precursor and solvent are combined in a chlorination reaction vessel.

  • Chlorination : Cl₂ gas is introduced under agitation. The exothermic reaction requires cooling to maintain temperatures between 20–40°C .

  • Solid-Liquid Separation : Post-reaction, the mixture undergoes filtration to isolate the solid product from the mother liquor.

  • Solvent Recovery : The mother liquor is distilled under reduced pressure to recover and recycle the solvent .

  • Product Isolation : The solid residue is washed and recrystallized to obtain DCOIT with >95% purity .

Yield Optimization

  • Chlorine Stoichiometry : Excess Cl₂ ensures complete dichlorination at the 4- and 5-positions of the isothiazolone ring.

  • Solvent Selection : Polar aprotic solvents enhance reaction homogeneity and product stability .

  • Temperature Gradients : Gradual heating (30–50°C) minimizes decomposition byproducts .

Purification and Isolation Techniques

Crude DCOIT is purified through multi-stage crystallization to meet industrial standards.

Recrystallization

The solid product is dissolved in a warm methanol-water mixture (3:1 v/v) and cooled to 4°C, inducing crystallization. This step removes unreacted precursors and chlorinated intermediates .

Physical Properties of Purified DCOIT:

PropertyValueSource
Melting Point40–44°C
Density1.25 g/cm³
Solubility in DMSO50 mg/mL

Analytical Validation

  • High-Performance Liquid Chromatography (HPLC) : Confirms purity (>98%) and detects residual solvents .

  • Mass Spectrometry (MS) : Characterizes the molecular ion peak at m/z 282.05 ([M+H]⁺), consistent with C₁₁H₁₇Cl₂NOS .

Properties

IUPAC Name

4,5-dichloro-2-octyl-1,2-thiazol-3-one
Source PubChem
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InChI

InChI=1S/C11H17Cl2NOS/c1-2-3-4-5-6-7-8-14-11(15)9(12)10(13)16-14/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORQOHRXAJJKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NOS
Source PubChem
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DSSTOX Substance ID

DTXSID5032315
Record name 4,5-Dichloro-2-octyl-3(2H)-isothiazolone
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Molecular Weight

282.2 g/mol
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Boiling Point

Decomposes before boiling
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Solubility

In water, 14 ppm at 25 °C, In deionized water, 6.5 ppm; 4.7 ppm in synthetic seawater, Miscible in most organic solvents
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Density

1.28 g/mL at 25 °C (melted and solidified)
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Vapor Pressure

7.4X10-6 mm Hg at 25 °C
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Color/Form

Crystals from hexane

CAS No.

64359-81-5
Record name 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
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Record name 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-
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Record name 4,5-DICHLORO-2-OCTYL-3-ISOTHIAZOLONE
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Melting Point

40-46 °C
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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